molecular formula C2H3N3O2 B096781 Azidoacetic acid CAS No. 18523-48-3

Azidoacetic acid

Cat. No.: B096781
CAS No.: 18523-48-3
M. Wt: 101.06 g/mol
InChI Key: PPXUUPXQWDQNGO-UHFFFAOYSA-N
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Description

Azidoacetic acid is an organic compound with the chemical formula C₂H₃N₃O₂. It is a colorless to pale yellow liquid or crystalline solid that is known for its reactivity and versatility in organic synthesis. This compound is primarily used as a reagent in the synthesis of various organic compounds, particularly in the field of click chemistry, where it serves as a precursor for the formation of 1,2,3-triazoles through azide-alkyne cycloaddition reactions .

Mechanism of Action

Target of Action

Azidoacetic acid primarily targets primary amines . It can be used to modify primary amines in the presence of activators, forming a stable amide bond .

Mode of Action

The compound interacts with its targets (primary amines) through a process known as click chemistry . This involves the formation of 1,2,3-triazoles, a reaction popularized by Sharpless and Meldal for the selective and biocompatible ligation of peptides, proteins, and especially for the introduction of biomarkers .

Biochemical Pathways

This reaction is used for the selective and biocompatible ligation of peptides, proteins, and for the introduction of biomarkers .

Pharmacokinetics

It’s known that the compound can be reacted with primary amines to form a stable amide bond . This suggests that it may have potential for use in drug delivery systems, where stable bonds are often required to ensure the controlled release of therapeutic agents.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context in which it is used. In general, the formation of 1,2,3-triazoles can be used for the selective and biocompatible ligation of peptides and proteins, and for the introduction of biomarkers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction with primary amines requires the presence of activators . Additionally, the click chemistry reactions in which this compound participates are often carried out in aqueous medium .

Biochemical Analysis

Biochemical Properties

Azidoacetic acid can react with primary amine groups in the presence of activators, forming a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules. The azide group in this compound can undergo a chemoselective ligation with an alkyne or cyclooctyne , which is often used in the modification of amines and amino acids .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with biomolecules. For instance, it has been demonstrated that azido-functionalized substrates are cell permeable and suitable for specific labeling of certain proteins in cells . This suggests that this compound can influence cell function by modifying the activity of these proteins.

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form stable amide bonds with primary amines . This allows it to modify the structure and function of biomolecules, potentially influencing enzyme activity, protein-protein interactions, and gene expression. For example, it has been used for the selective and biocompatible ligation of peptides and proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific temporal effects of this compound have not been extensively studied, it is known that azido-functionalized substrates are suitable for specific labeling of certain proteins in cells , suggesting potential long-term effects on cellular function.

Metabolic Pathways

Given its ability to react with primary amines , it may interact with enzymes or cofactors in various metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is likely to depend on its interactions with other biomolecules. Given its reactivity, it could potentially localize to any compartment containing biomolecules with which it can form stable amide bonds .

Preparation Methods

Azidoacetic acid can be synthesized through several methods, with the most common route involving the reaction of bromoacetic acid with sodium azide. The reaction typically proceeds as follows:

Industrial production methods for this compound are similar but often involve larger-scale equipment and more stringent safety protocols due to the compound’s explosive nature .

Chemical Reactions Analysis

Azidoacetic acid undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used but often include triazoles, amines, and other functionalized organic compounds .

Comparison with Similar Compounds

Azidoacetic acid is unique among azide compounds due to its simple structure and high reactivity. Similar compounds include:

Compared to these compounds, this compound offers a balance of reactivity and stability, making it particularly useful in click chemistry and other synthetic applications .

Properties

IUPAC Name

2-azidoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2/c3-5-4-1-2(6)7/h1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXUUPXQWDQNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171760
Record name Azidoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18523-48-3
Record name 2-Azidoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18523-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azidoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azidoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azidoethanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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